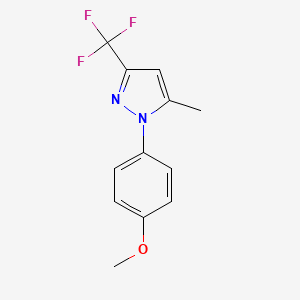

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Description

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative featuring a trifluoromethyl group at position 3, a methyl group at position 5, and a 4-methoxyphenyl substituent at position 1. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group on the phenyl ring may influence electronic properties and binding interactions in biological systems. This compound is part of a broader class of diarylpyrazoles, which are widely studied for pharmaceutical and agrochemical applications due to their structural versatility .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c1-8-7-11(12(13,14)15)16-17(8)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRGFTZOIPZARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592588 | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218632-10-1 | |

| Record name | 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylhydrazine and 1,1,1-trifluoro-3-butanone.

Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the pyrazole ring.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, with the temperature maintained between 50-100°C.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H10F3N2O and features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group. The presence of these functional groups contributes to its reactivity and potential applications in different domains.

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : Another area of application is in the development of antimicrobial agents. The compound has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential utility in combating bacterial infections .

Material Science Applications

- Polymer Chemistry : The trifluoromethyl group in the compound enhances its thermal stability and chemical resistance, making it suitable for incorporation into polymer matrices. Research has explored its use in developing high-performance materials with improved mechanical properties .

- Fluorescent Probes : The unique electronic properties of 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole allow it to be utilized as a fluorescent probe in biological imaging. Studies have shown that it can selectively bind to specific biomolecules, facilitating the visualization of cellular processes .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to enzymes and receptors in biological systems, affecting their activity.

Pathways Involved: It can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interfere with DNA replication in cancer cells, inhibiting their growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural analogs and their properties:

Structural and Electronic Variations

- Position 1 Substituents: The 4-methoxyphenyl group in the target compound contrasts with halogenated aryl groups (e.g., 3,5-dichlorophenyl in ) or benzyl groups (e.g., 4-fluorobenzyl in ). In SC-560 , the 4-methoxyphenyl group is retained, but position 5 features a 4-chlorophenyl group instead of methyl, increasing molecular weight and hydrophobicity.

Position 5 Substituents :

Functional Group Additions :

Key Research Findings

- Regiochemical Confirmation : ROESY NMR correlations in dichlorophenyl analogs resolve positional ambiguities in pyrazole synthesis.

- Crystallographic Data : The 3,4,5-trimethoxyphenyl derivative adopts a planar conformation, stabilized by weak C–H···O interactions, relevant for drug-receptor docking studies.

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, highlighting relevant research studies and findings.

Chemical Structure

The chemical structure of 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole. Research indicates that compounds with the pyrazole scaffold exhibit antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, suggesting its role as a potential anticancer agent .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

Antibacterial and Antiviral Properties

In addition to anticancer and anti-inflammatory activities, pyrazole derivatives exhibit antibacterial and antiviral properties. Studies have reported that certain pyrazole compounds can effectively inhibit bacterial growth and viral replication, making them candidates for further development in infectious disease treatment .

The mechanisms through which 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole exerts its biological effects are multifaceted:

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.

- Modulation of Inflammatory Pathways : By inhibiting key inflammatory mediators, this compound can reduce inflammation and associated pain .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various pyrazole derivatives, 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole was found to significantly reduce cell viability in MDA-MB-231 cells with an IC50 value of 12.50 µM. This study highlights the compound's potential as a lead structure for developing new anticancer agents .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory activity of pyrazole derivatives demonstrated that treatment with 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole resulted in a marked decrease in the levels of TNF-alpha and IL-6 in vitro, indicating its potential for managing inflammatory conditions .

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole, and what are their comparative advantages?

Methodological Answer: The compound can be synthesized via:

- Cyclocondensation Reactions : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions. For example, phenylhydrazine derivatives react with substituted propane-1,3-diones in ethanol/acetic acid mixtures to form pyrazole cores .

- Triazenyl Precursor Routes : Copper-catalyzed click chemistry using triazenylpyrazole intermediates and alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/water at 50°C, yielding hybrid structures with high regioselectivity .

- Vilsmeier–Haack Reaction : For introducing aldehyde groups into pyrazole rings, useful for further functionalization .

Q. Comparative Advantages :

- Cyclocondensation is cost-effective but may require longer reaction times.

- Copper-catalyzed methods offer regioselectivity but need rigorous purification.

- Vilsmeier–Haack enables aldehyde incorporation but requires hazardous reagents (POCl₃).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Diffraction (XRD) : Determines crystal packing and dihedral angles between aromatic rings. For example, the pyrazole ring in similar compounds forms dihedral angles of 16.83°–51.68° with substituents .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C3, methoxyphenyl at N1).

- Chromatography (HPLC/TLC) : Monitors reaction progress and purity (>95% by HPLC) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ at m/z 353 for C₁₇H₁₂ClF₃N₂O) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (CA1, CA2) or cyclooxygenase (COX-1/2) due to structural similarity to inhibitors .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Antimicrobial Testing : Disk diffusion assays against S. aureus and E. coli .

Note : Prioritize assays based on substituent effects. The trifluoromethyl group enhances metabolic stability, while methoxyphenyl may modulate lipophilicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio (e.g., THF/H₂O), and catalyst loading (CuSO₄/Na ascorbate) .

- By-Product Mitigation : Add scavengers (e.g., silica gel) during column chromatography to remove unreacted alkynes .

- Microwave-Assisted Synthesis : Reduces reaction time from 16 hours to 2–4 hours for cyclocondensation steps .

Q. Example Optimization Table :

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Temperature | 50°C | 70°C | +15% |

| Catalyst (CuSO₄) | 5 mol% | 10 mol% | +20% |

| Solvent (THF:H₂O) | 1:1 | 3:1 | +10% |

Q. What analytical strategies resolve contradictions in reported biological activity data across similar pyrazole derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., pH, incubation time). For example, discrepancies in COX-2 inhibition may arise from varying enzyme sources .

- Structural-Activity Modeling : Use QSAR to correlate substituent electronegativity (e.g., trifluoromethyl vs. methyl) with activity .

- Crystallographic Validation : Confirm binding modes via co-crystallization with target enzymes .

Q. What computational methods aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Simulate binding to CA2 (PDB: 1CNX) or COX-1 (PDB: 1EQG). The trifluoromethyl group may occupy hydrophobic pockets .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO) influencing reactivity .

Q. Example Docking Result :

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Carbonic Anhydrase II | -9.2 | H-bond with Thr200 |

| COX-1 | -8.7 | π-Stacking with Phe518 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.